

A Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetramethoxyflavone

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Compound of Interest

Compound Name: 5,6,7,8-Tetramethoxyflavone

Cat. No.: B15488869

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Introduction

5,6,7,8-Tetramethoxyflavone is a member of the polymethoxyflavone (PMF) subclass of flavonoids, a diverse group of natural compounds renowned for their broad spectrum of biological activities. PMFs, characterized by the presence of multiple methoxy groups on the flavonoid backbone, have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific substitution pattern of methoxy groups on the flavone core profoundly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of **5,6,7,8-tetramethoxyflavone** and related isomers, details relevant experimental methodologies, and explores its potential interactions with cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). While experimental data specifically for **5,6,7,8-tetramethoxyflavone** is limited in publicly available literature, data for closely related isomers and computed values provide valuable insights.



Table 1: Physicochemical Properties of 5,6,7,8-

Tetramethoxyflayone and Related Isomers

Property	5,6,7,8- Tetramethoxyflavo ne (Computed)	4'-Hydroxy-5,6,7,8- tetramethoxyflavon e (Experimental)	5-Hydroxy-3',4',7,8- tetramethoxyflavon e (Experimental)
Molecular Formula	C19H18O6[1]	C19H18O7	C19H18O7[2]
Molecular Weight	342.3 g/mol [1]	358.34 g/mol	358.3 g/mol [2]
Melting Point	Not Available	196-198 °C	210 - 212 °C[2]
Boiling Point	Not Available	Not Available	Not Available
Solubility	Generally low in water, soluble in organic solvents like DMSO and methanol.	Not Available	Not Available
logP (Octanol-Water Partition Coefficient)	3.1 (Computed by XLogP3)[1]	Not Available	3.3 (Computed by XLogP3)[2]

Note: The data for 4'-Hydroxy-**5,6,7,8-tetramethoxyflavone** and 5-Hydroxy-3',4',7,8-tetramethoxyflavone are presented for comparative purposes due to the lack of extensive experimental data for **5,6,7,8-tetramethoxyflavone**.

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a fundamental physical property indicating its purity.

Methodology: Capillary Melting Point Determination



- Sample Preparation: A small, finely powdered sample of the flavonoid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.
- Heating: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

Methodology: Shake-Flask Method

- Equilibrium: An excess amount of the flavonoid is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Separation: The suspension is then centrifuged or filtered to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of the flavonoid in the clear, saturated solution is
 determined using a suitable analytical technique, such as High-Performance Liquid
 Chromatography (HPLC) with UV detection or mass spectrometry. The solubility is then
 expressed in units such as mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (logP)

Foundational & Exploratory





The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall bioavailability.[4][5]

Methodology: Shake-Flask Method (OECD Guideline 107)[6]

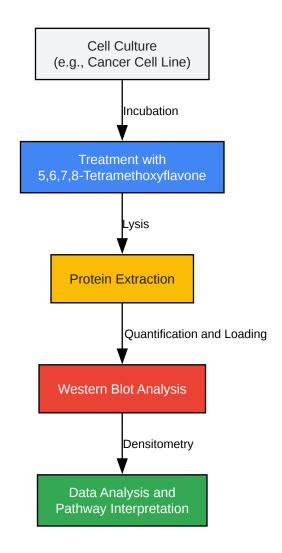
- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4, to mimic physiological conditions) are pre-saturated with each other by vigorous shaking for 24 hours, followed by separation.[7]
- Partitioning: A known amount of the flavonoid is dissolved in one of the phases (usually the
 one in which it is more soluble). The two phases are then combined in a separatory funnel
 and shaken gently for a set period to allow for partitioning of the compound between the two
 immiscible liquids.[7]
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
- Concentration Analysis: The concentration of the flavonoid in both the n-octanol and the aqueous phase is determined using an appropriate analytical method like HPLC.[7]
- Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of
 the compound in the octanol phase to its concentration in the aqueous phase: logP =
 log([Concentration in Octanol] / [Concentration in Water]).[4]

Signaling Pathway Interactions

Polymethoxyflavones are known to exert their biological effects by modulating various intracellular signaling pathways. While specific studies on **5,6,7,8-tetramethoxyflavone** are not abundant, research on other PMFs provides a framework for its potential mechanisms of action. For instance, other polymethoxyflavones have been shown to influence key cellular processes by interacting with pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[8] These pathways are crucial regulators of cell proliferation, differentiation, apoptosis, and inflammation.

The diagram below illustrates a generalized workflow for investigating the effect of a compound like **5,6,7,8-tetramethoxyflavone** on a cellular signaling pathway.





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Caption: Workflow for studying signaling pathway modulation.

Further research is necessary to elucidate the specific signaling cascades targeted by **5,6,7,8-tetramethoxyflavone** and to understand the structure-activity relationships that govern its interactions with cellular components.

Conclusion

5,6,7,8-Tetramethoxyflavone, as a member of the promising class of polymethoxyflavones, warrants further investigation into its physicochemical and biological properties. The data on related isomers and the established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding of this compound. Future studies focusing on the experimental determination of



its physicochemical parameters and a detailed exploration of its effects on key signaling pathways will be crucial in unlocking its full therapeutic potential.

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